molecular formula C42H82F6O2Si B14507414 Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane CAS No. 63317-36-2

Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane

Cat. No.: B14507414
CAS No.: 63317-36-2
M. Wt: 761.2 g/mol
InChI Key: FTHKLYAYFFTBLA-UHFFFAOYSA-N
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Description

Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is an organosilicon compound known for its unique properties and applications. This compound features two octadecyloxy groups and two 3,3,3-trifluoropropyl groups attached to a silicon atom, making it a versatile reagent in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane typically involves the reaction of octadecyloxy and 3,3,3-trifluoropropyl groups with a silicon precursor. Commonly used silicon precursors include chlorosilanes or alkoxysilanes. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the silicon precursor.

Industrial Production Methods

Industrial production of this compound often involves large-scale reactions in specialized reactors. The process includes the careful control of temperature, pressure, and reaction time to ensure high yield and purity. The use of catalysts may also be employed to enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:

    Hydrolysis: Reaction with water to form silanols and alcohols.

    Condensation: Formation of siloxane bonds through the elimination of small molecules like water or alcohol.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Hydrolysis: Typically carried out in the presence of water or moisture.

    Condensation: Often catalyzed by acids or bases.

    Substitution: Requires specific reagents depending on the desired substituent.

Major Products Formed

    Hydrolysis: Silanols and alcohols.

    Condensation: Siloxane polymers.

    Substitution: Various substituted organosilicon compounds.

Scientific Research Applications

Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of organosilicon compounds and polymers.

    Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

    Medicine: Investigated for its potential use in drug delivery systems and biomedical coatings.

    Industry: Utilized in the production of hydrophobic coatings, adhesives, and sealants.

Mechanism of Action

The mechanism of action of Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane involves its ability to form strong bonds with various substrates. The silicon atom can form stable bonds with oxygen, carbon, and other elements, allowing the compound to act as a coupling agent or crosslinker. The presence of fluorine atoms enhances the compound’s hydrophobicity and chemical resistance.

Comparison with Similar Compounds

Similar Compounds

    Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with similar functional groups.

    Octadecyldimethylchlorosilane: Contains octadecyloxy groups but lacks the trifluoropropyl functionality.

Uniqueness

Bis(octadecyloxy)bis(3,3,3-trifluoropropyl)silane is unique due to the combination of long-chain alkoxy groups and trifluoropropyl groups, providing a balance of hydrophobicity, flexibility, and reactivity. This makes it particularly useful in applications requiring durable and chemically resistant materials.

Properties

CAS No.

63317-36-2

Molecular Formula

C42H82F6O2Si

Molecular Weight

761.2 g/mol

IUPAC Name

dioctadecoxy-bis(3,3,3-trifluoropropyl)silane

InChI

InChI=1S/C42H82F6O2Si/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-49-51(39-35-41(43,44)45,40-36-42(46,47)48)50-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-40H2,1-2H3

InChI Key

FTHKLYAYFFTBLA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCCO[Si](CCC(F)(F)F)(CCC(F)(F)F)OCCCCCCCCCCCCCCCCCC

Origin of Product

United States

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